
Digitoxin
概要
説明
Digitoxin is a cardiac glycoside derived from the foxglove plant, Digitalis purpurea. It is primarily used in the treatment of heart failure and certain types of heart arrhythmias. This compound is similar in structure and function to digoxin, another cardiac glycoside, but has a longer half-life and is metabolized by the liver rather than the kidneys .
準備方法
Synthetic Routes and Reaction Conditions
Digitoxin can be synthesized through a series of chemical reactions starting from the steroidal nucleus. The synthesis involves the glycosylation of digitoxigenin with digitoxose sugars. The reaction conditions typically include the use of acid catalysts and protective groups to ensure the selective formation of glycosidic bonds .
Industrial Production Methods
Industrial production of this compound often involves extraction from the foxglove plant followed by purification processes. The plant material is subjected to solvent extraction, and the crude extract is purified using chromatographic techniques to isolate this compound .
化学反応の分析
Types of Reactions
Digitoxin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form digitoxigenin.
Reduction: Reduction reactions can convert this compound into less active metabolites.
Substitution: Substitution reactions can modify the sugar moieties attached to the steroidal nucleus.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Acid catalysts like hydrochloric acid are employed for glycosidic bond formation.
Major Products
Oxidation: Digitoxigenin
Reduction: Reduced metabolites of this compound
Substitution: Modified glycosides with different sugar moieties
科学的研究の応用
Digitoxin is a cardiac glycoside with applications in treating heart failure and certain heart arrhythmias . Research also indicates anticancer activity, though its clinical use is limited by its narrow therapeutic index .
Scientific Research Applications
Cardiac Conditions
this compound is used to manage heart failure and specific types of heart arrhythmias . The Digitalis Investigation Group (DIG) trial, a large randomized trial, reported that digoxin, another cardiac glycoside, had a neutral effect on mortality but significantly reduced heart failure hospitalizations .
Cancer Research
this compound and related cardenolides have demonstrated anticancer activity against various human cancer cell lines in vitro . this compound has shown a significant anticancer effect against several types of cancer, including lung, pancreatic, leukemia, and breast cancer, at therapeutic concentrations .
This compound Analogs
Modifying the chemical structure of this compound can lead to synthetic analogs with increased cytotoxic activity . Researchers have developed methods for modifying the glycosidic linkage of this compound to synthesize novel analogs .
Apoptosis Induction
this compound induces apoptosis in different human malignant cell lines in vitro . In vitro experiments suggest that this compound is more potent than digoxin in inducing apoptosis, with a dose-response pattern .
Pharmacological Properties
Studies have explored the in vitro pharmacological properties of this compound, including its binding sites . Computational chemistry has been used to model and predict ADME-T (absorption, distribution, metabolism, excretion, and toxicity) pharmacological parameters for this compound .
Data Table
Case Studies
DIG Trial
The Digitalis Investigation Group (DIG) trial evaluated the effect of digoxin in heart failure patients . While the trial reported a neutral effect on mortality, it did find a significant reduction in heart failure hospitalizations . Further analyses highlighted the challenges in controlling bias in observational treatment comparisons .
This compound and Cancer
Epidemiological studies have compared breast cancer tissue samples from women on digitalis to those from control patients . The studies found that patients on digitalis therapy developed more benign forms of breast tumors and had a lower cancer recurrence rate .
In Vitro Apoptosis Study
In vitro experiments demonstrated that this compound induces apoptosis in human malignant cell lines . The apoptosis-inducing effect was more potent for this compound than for digoxin, with a clear dose-response pattern .
作用機序
Digitoxin exerts its effects by inhibiting the sodium-potassium adenosine triphosphatase membrane pump. This inhibition leads to an increase in intracellular sodium and calcium concentrations, promoting the activation of contractile proteins such as actin and myosin. Additionally, this compound affects the electrical activity of the heart by increasing the slope of phase 4 depolarization, shortening the action potential duration, and decreasing the maximal diastolic potential .
類似化合物との比較
Similar Compounds
Digoxin: Similar in structure and function but has a shorter half-life and is eliminated via the kidneys.
Ouabain: Another cardiac glycoside with a different sugar moiety and shorter half-life.
Lanatoside C: A precursor to digoxin with similar pharmacological effects
Uniqueness of Digitoxin
This compound’s longer half-life and hepatic elimination make it suitable for patients with impaired kidney function. Its prolonged duration of action provides a more stable therapeutic effect compared to other cardiac glycosides .
生物活性
Digitoxin, a cardiac glycoside derived from the plant Digitalis purpurea, has been extensively studied for its biological activity, particularly in the context of cardiovascular diseases. This article provides a comprehensive overview of this compound's pharmacological effects, mechanisms of action, clinical applications, and case studies that illustrate its therapeutic and toxicological profiles.
This compound exerts its primary effects through the inhibition of the Na+/K+-ATPase enzyme, which leads to increased intracellular sodium levels. This increase subsequently promotes calcium influx via the sodium-calcium exchanger, enhancing myocardial contractility (positive inotropic effect) and improving cardiac output. Additionally, this compound influences various cellular signaling pathways, which may contribute to its anti-inflammatory and anti-cancer properties.
Biological Activity Overview
Clinical Applications
This compound is primarily used in the management of heart failure and atrial fibrillation. Its pharmacokinetics differ from digoxin; this compound is more lipophilic and has a longer half-life, making it suitable for patients requiring prolonged therapy without frequent dosing.
Case Studies
- Digitalis Toxicity Management :
- Antimigratory Effects in Cancer Therapy :
- SARS-CoV-2 Inhibition :
Pharmacokinetics
This compound is administered orally and exhibits high bioavailability due to its lipophilic nature. It is metabolized primarily in the liver, with renal excretion being minimal compared to digoxin.
Parameter | Value |
---|---|
Bioavailability | ~90% |
Half-Life | 5-7 days |
Volume of Distribution | 4-6 L/kg |
Toxicological Profile
This compound toxicity can manifest as gastrointestinal disturbances (nausea, vomiting), neurological symptoms (confusion, visual disturbances), and cardiac arrhythmias. The therapeutic range is narrow; serum concentrations exceeding 2.0 ng/mL can lead to toxicity .
Adverse Effects
- Common Symptoms : Nausea, vomiting, fatigue.
- Cardiac Events : New arrhythmias or exacerbation of existing conditions.
- Electrolyte Imbalances : Hypokalemia is frequently observed during this compound therapy.
特性
IUPAC Name |
3-[3-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H64O13/c1-20-36(46)29(42)16-34(49-20)53-38-22(3)51-35(18-31(38)44)54-37-21(2)50-33(17-30(37)43)52-25-8-11-39(4)24(15-25)6-7-28-27(39)9-12-40(5)26(10-13-41(28,40)47)23-14-32(45)48-19-23/h14,20-22,24-31,33-38,42-44,46-47H,6-13,15-19H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJUZGPOPHTGOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CCC7(C6(CCC7C8=CC(=O)OC8)O)C)C)C)C)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H64O13 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
764.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71-63-6 | |
Record name | digitoxin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7529 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of digitoxin?
A1: this compound exerts its therapeutic effect by inhibiting the sodium-potassium adenosine triphosphatase (Na+,K+-ATPase) pump in cardiac muscle cells [].
Q2: How does inhibiting Na+,K+-ATPase affect cardiac muscle contraction?
A2: Inhibition of Na+,K+-ATPase leads to an increase in intracellular sodium concentration. This rise in sodium ions reduces the activity of the sodium-calcium exchanger, leading to an increase in intracellular calcium. The higher calcium concentration enhances the force of contraction in cardiac muscle [, ].
Q3: Does chronic this compound administration always correlate with enhanced inotropic effects and Na+,K+-ATPase inhibition?
A3: Research suggests a complex relationship. While moderate chronic this compound doses in cats showed both significant Na+,K+-ATPase inhibition and positive inotropic effects, lower chronic doses did not elicit a statistically significant difference compared to controls []. This highlights the importance of dosage considerations for therapeutic outcomes.
Q4: What is the molecular formula and weight of this compound?
A4: Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of this compound. To obtain this information, you may consult chemical databases like PubChem or ChemSpider.
Q5: Is there research on the spectroscopic properties of this compound within these papers?
A5: No, the provided research papers do not delve into the spectroscopic data of this compound.
Q6: How does this compound differ from digoxin in terms of pharmacokinetics?
A6: this compound is primarily metabolized by the liver, while digoxin is primarily eliminated by the kidneys. This difference is crucial for patients with renal impairment, making this compound a potentially safer option in such cases [, ].
Q7: Does cholestyramine impact the pharmacokinetics of this compound?
A7: Yes, cholestyramine can bind to this compound in the intestines, reducing its reabsorption and increasing its fecal excretion. This interaction effectively interrupts the enterohepatic circulation of this compound, potentially mitigating toxicity [].
Q8: Does ampicillin impact the elimination of this compound?
A10: A study on healthy volunteers did not find a significant change in this compound elimination half-life during ampicillin administration, suggesting no clinically significant kinetic interaction [].
Q9: What is the primary route of this compound elimination?
A11: While this compound undergoes hepatic metabolism, renal excretion constitutes a major elimination pathway for both the unchanged drug and its metabolites, especially in patients with cardiac insufficiency [].
Q10: How does renal impairment affect this compound metabolism?
A12: Uremic patients tend to exhibit altered this compound metabolism, with a higher proportion of hydroxylated and hydrolyzed metabolites compared to individuals with normal renal function. This suggests that uremia might induce changes in the enzymes responsible for these metabolic pathways [].
Q11: Does hemodialysis impact this compound metabolism?
A13: Patients on hemodialysis demonstrate a this compound metabolite profile similar to that of control patients, implying that hemodialysis might mitigate some of the metabolic alterations observed in uremia [].
Q12: Can other drugs interfere with this compound measurement in immunoassays?
A14: Yes, substances like bufalin, found in some traditional Chinese medicines, can cross-react with antibodies used in this compound immunoassays, leading to falsely elevated this compound readings [].
Q13: Can endogenous substances interfere with this compound immunoassays?
A15: Endogenous substances called this compound-like immunoreactive factors (DTLIF) can interfere with certain this compound assays, particularly those using polyclonal antibodies. This interference can lead to overestimation of this compound levels []. Monoclonal antibody-based assays have shown improved resistance to DTLIF interference [].
Q14: Can digoxin-like immunoreactive substances (DLIS) interfere with this compound assays?
A16: While DLIS can interfere with digoxin assays, they have minimal impact on this compound radioimmunoassays [].
Q15: What are the signs and symptoms of this compound toxicity?
A17: this compound toxicity can manifest as both cardiac and extracardiac symptoms. While specific ECG changes like atrial tachycardia with block have been associated with toxicity, they are not always present. Clinical diagnosis often relies on a combination of symptoms, ECG findings, and serum this compound levels [].
Q16: Is there a clear correlation between serum this compound levels and toxicity?
A18: While high serum this compound concentrations are frequently observed in toxicity cases, some patients may exhibit toxicity even with normal or low serum levels. Therefore, clinical judgment remains paramount, with serum levels serving as a supportive tool rather than a definitive diagnostic marker [].
Q17: Are there differences in this compound sensitivity between adults and children?
A19: Infants and children seem to tolerate higher serum this compound concentrations without showing signs of toxicity compared to adults. They might also require a higher mg/kg dose for therapeutic effect [].
Q18: Beyond its cardiac applications, is this compound being investigated for other therapeutic purposes?
A20: this compound is under investigation as a potential treatment for cystic fibrosis (CF). Studies suggest that it might suppress the hypersecretion of IL-8, a proinflammatory protein implicated in CF lung pathophysiology [].
Q19: Does this compound impact gene expression in cystic fibrosis?
A21: Preliminary research indicates that this compound might mimic some of the beneficial gene expression changes observed in CF gene therapy, although further investigation is needed to fully understand these effects [].
Q20: Can this compound be used to study cardiac glycoside absorption?
A22: this compound, labeled with tritium, has been used in studies to elucidate the intestinal absorption mechanisms of cardiac glycosides. These studies demonstrated that nonpolar glycosides like this compound are absorbed more rapidly than polar glycosides [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。